Glutamate cobalt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glutamate cobalt is a bioactive chemical.

科学的研究の応用

Neuropharmacological Applications

Glutamate plays a crucial role in neurotransmission, particularly in the central nervous system. Cobalt ions have been shown to interact with glutamate receptors, influencing neurotransmitter release and uptake.

Case Study: Glutamate-Induced Cobalt Uptake

A study demonstrated that glutamate-induced cobalt uptake occurs through non-N-methyl-D-aspartate (non-NMDA) glutamate receptors in rat taste bud cells. The cobalt staining technique revealed that kainate receptors are primarily involved in this process. The findings suggest that glutamate can modulate the activity of these receptors, which may have implications for understanding taste perception and synaptic transmission in the nervous system .

Antioxidant Properties

Cobalt(II) glutamate has been investigated for its antioxidant properties, particularly in mitigating oxidative stress.

Case Study: Protective Effects Against Cobalt-Induced Oxidative Stress

Research indicated that glutamine, when administered prior to cobalt chloride treatment, significantly prevented oxidative stress markers in rat liver. The study highlighted that glutamine could maintain reduced glutathione levels and inhibit heme oxygenase-1 induction, which is typically elevated during oxidative stress conditions induced by cobalt .

Table 1: Effects of Treatments on Antioxidant Enzyme Activities

| Treatment | Catalase (pmol/mg protein) | Glutathione Peroxidase (U/mg protein) | Total Superoxide Dismutase (U/mg protein) |

|---|---|---|---|

| Control | 2.5±0.2 | 0.16±0.01 | 7.6±0.4 |

| Cobalt Chloride | 1.7±0.1 | 0.11±0.01 | 5.7±0.4 |

| Glutamine | 2.4±0.3 | 0.15±0.01 | 7.2±0.7 |

| Glutamine + Cobalt | 1.8±0.1 | 0.11±0.01 | 5.1±0.4 |

This table illustrates the protective effect of glutamine against the decrease in antioxidant enzyme activities caused by cobalt treatment .

Electrochemical Applications

Cobalt(II) glutamate has been utilized in the development of electrochemical sensors due to its conductive properties.

Case Study: Hydroquinone Detection

An electrochemical sensor was developed using a nanometer cobalt/glutamate-modified electrode for detecting hydroquinone levels in water samples. The sensor exhibited a linear response to hydroquinone concentrations ranging from 3.85×10−6 to 1.30×10−3 mol L−1, demonstrating its effectiveness for environmental monitoring applications .

Material Science

Cobalt(II) glutamate complexes are being explored for their structural properties and potential applications in material science.

Case Study: Chiral Metal-Organic Frameworks

A new three-dimensional chiral metal-organic framework was synthesized from cobalt(II) glutamate, characterized by unique interlocking networks with channels suitable for hosting various guest molecules . This property could be leveraged for applications in catalysis or drug delivery systems.

特性

CAS番号 |

15322-24-4 |

|---|---|

分子式 |

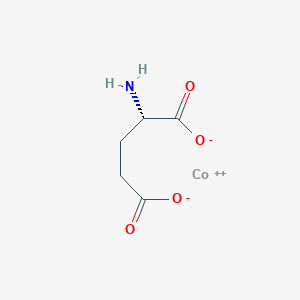

C5H7CoNO4 |

分子量 |

204.05 g/mol |

IUPAC名 |

(2S)-2-aminopentanedioate;cobalt(2+) |

InChI |

InChI=1S/C5H9NO4.Co/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2/t3-;/m0./s1 |

InChIキー |

VFPGFSPLOGHVPD-DFWYDOINSA-L |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Co+2] |

異性体SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Co+2] |

正規SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Co+2] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Glutamate cobalt; L-Glutamic acid, cobalt complex; Cobalt, (L-glutamato(2-))-; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。